![molecular formula C11H5Cl2NO B5609037 6,8-dichlorobenzo[cd]indol-2(1H)-one CAS No. 5533-49-3](/img/structure/B5609037.png)
6,8-dichlorobenzo[cd]indol-2(1H)-one
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Overview
Description
6,8-Dichlorobenzo[cd]indol-2(1H)-one is a chemical compound belonging to the class of benzoindoles This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the benzoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichlorobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with aniline derivatives, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoindoles .
Scientific Research Applications
6,8-Dichlorobenzo[cd]indol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in gene regulation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-dichlorobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as BET proteins. By binding to these proteins, the compound can inhibit their function, leading to altered gene expression and reduced proliferation of cancer cells. The pathways involved include the BRD4/NF-κB/NLRP3 signaling pathways, which play a role in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[cd]indole-2(1H)-ketone: Known for its antimicrobial properties against drug-resistant bacteria.
Sulfonamide-based indole analogs: Exhibits a variety of pharmacological actions, including antibacterial and anticancer activities.
Uniqueness
6,8-Dichlorobenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BET proteins makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,8-dichloro-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZYKLNGNOANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970671 |
Source
|
Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-49-3 |
Source
|
Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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